3-(2-Furyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

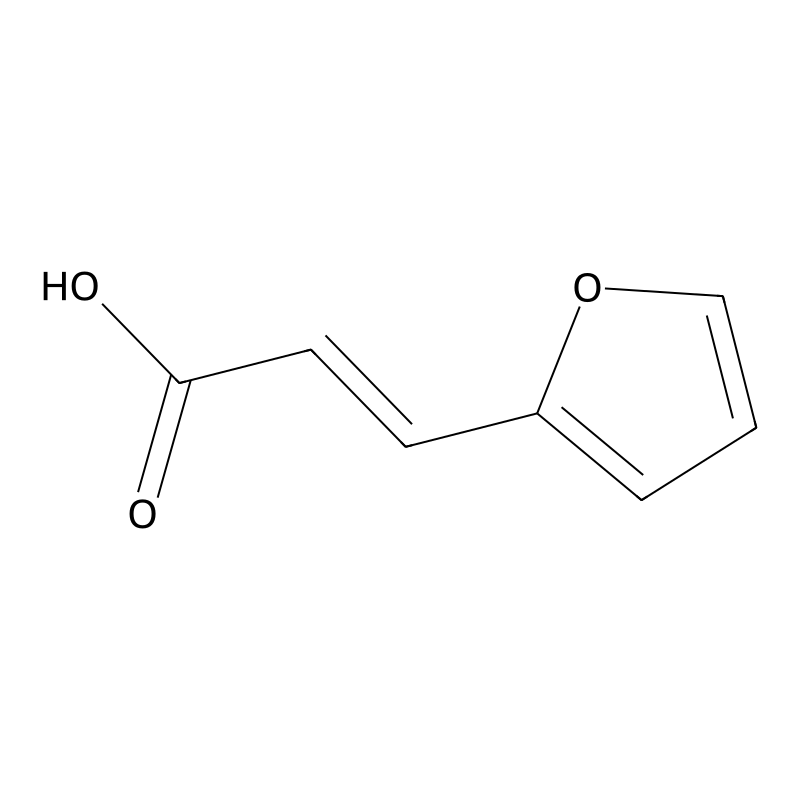

3-(2-Furyl)acrylic acid, also referred to as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C₇H₆O₃. It features a furan ring linked to an acrylic acid moiety, which imparts unique chemical properties. This compound is characterized by its planar structure, except for the carboxylic acid group, which can rotate freely. The presence of a conjugated double bond system enhances its reactivity, making it a valuable intermediate in organic synthesis and material science applications .

- Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide to yield carboxylic acids or other oxidized derivatives.

- Reduction: The olefinic group can be reduced via catalytic hydrogenation using palladium on carbon as a catalyst, resulting in saturated derivatives.

- Substitution: The furan ring is capable of participating in electrophilic substitution reactions, allowing for the introduction of halogens or nitro groups under suitable conditions.

Common Reagents and ConditionsReaction Type Reagents Oxidation Potassium permanganate, chromium trioxide Reduction Palladium on carbon (5% Pd/C), hydrogen gas Substitution Halogens, nitro groups

| Reaction Type | Reagents |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Palladium on carbon (5% Pd/C), hydrogen gas |

| Substitution | Halogens, nitro groups |

3-(2-Furyl)acrylic acid exhibits notable biological activity, particularly as an inhibitor of malonyl-CoA decarboxylase (MCD). By inhibiting MCD, this compound can alter fatty acid metabolism pathways, affecting the decarboxylation of malonyl-CoA to acetyl-CoA. This inhibition may lead to significant changes in lipid metabolism and has potential implications in metabolic disorders .

Several synthesis methods for 3-(2-Furyl)acrylic acid have been documented:

- Knoevenagel Condensation: A common method involves the reaction between 5-substituted-2-furaldehydes and malonic acid in the presence of piperidinium acetate as a catalyst. This method yields good to excellent results under solvent-free conditions.

- Perkin Reaction: Another approach utilizes furfural and malonic acid with a base catalyst like pyridine or triethylamine, which typically results in high purity and yield.

- Photocycloaddition: Under UV light, 3-(2-Furyl)acrylic acid can undergo [2+2] photocycloaddition to form cyclobutane derivatives that serve as building blocks for sustainable materials .

3-(2-Furyl)acrylic acid is utilized in various applications:

- Material Science: It serves as a monomer for synthesizing polymers and composites, particularly those reinforced with glass fibers.

- Organic Synthesis: The compound is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives.

- Bioactive Compound Precursor: It is involved in the total synthesis of phytoalexins like wyerone, which play roles in plant defense mechanisms against pathogens .

Research has indicated that 3-(2-Furyl)acrylic acid can interact with various biological targets due to its structural features. Its inhibition of malonyl-CoA decarboxylase suggests potential therapeutic applications in managing metabolic diseases. Additionally, studies have explored its role as an inhibitor in radical polymerization processes, controlling polymerization rates and molecular weights .

Several compounds share structural similarities with 3-(2-Furyl)acrylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furfural | Contains a furan ring but lacks the acrylic moiety | Primarily used as an intermediate in organic synthesis |

| Malonic Acid | Dicarboxylic acid structure | Used extensively in Knoevenagel condensation reactions |

| 5-Hydroxymethylfurfural | Furan derivative with hydroxymethyl group | Important in biofuel production |

| 2-Furoic Acid | Carboxylic acid derived from furan | Exhibits different reactivity due to carboxylic nature |

The uniqueness of 3-(2-Furyl)acrylic acid lies in its combination of both furan and acrylic functionalities, allowing it to participate effectively in both polymerization and organic synthesis reactions while exhibiting significant biological activity .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

539-47-9